3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring substituted with a 3-chlorobenzyl group, which contributes to its unique properties and potential applications in various fields such as medicinal chemistry and materials science. The compound is recognized for its structural characteristics that enable interactions with biological systems, making it of interest for research into antimicrobial and anticancer activities.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1185301-25-0 and has an empirical formula of C₁₂H₁₇Cl₂NO. It is typically obtained through synthetic methods in laboratory settings, often supplied by chemical vendors such as VWR and BenchChem, which provide detailed specifications regarding its purity and safety data .
The synthesis of 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride generally involves several key steps:
This multi-step synthesis allows for the precise incorporation of functional groups that enhance the compound's reactivity and biological activity.
The molecular structure of 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride includes a piperidine ring bonded to a chlorobenzyl ether moiety. The structural formula can be represented as follows:
The presence of the chlorine atom in the benzyl group influences both the physical properties and the reactivity of the compound, making it suitable for various chemical transformations .
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride can participate in several types of chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry, allowing for the development of more complex molecular architectures.
The mechanism of action for 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, the compound may modulate their activity, leading to various pharmacological effects. Research indicates potential antimicrobial and anticancer properties, although detailed pathways remain to be fully elucidated .
These properties are critical for determining the appropriate applications in laboratory settings.
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride has several notable applications:
The synthesis of 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride (CAS 1185301-25-0) primarily follows nucleophilic substitution strategies via Williamson ether synthesis. This two-step approach begins with the protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, preventing unwanted quaternization. Subsequent alkoxide displacement occurs between 3-hydroxypiperidine and 3-chlorobenzyl chloride under inert conditions. Key solvents include anhydrous acetonitrile or tetrahydrofuran (THF), with reaction temperatures maintained at 60–80°C for 8–12 hours [1] [6].
Following ether formation, acidic deprotection (using HCl/dioxane or trifluoroacetic acid) yields the free base, which is converted to the hydrochloride salt via cold-chain crystallization in HCl-saturated isopropanol. This method achieves yields of 68–74%, though impurities from incomplete deprotection or over-alkylation necessitate rigorous purification [1] [3]. Alternative pathways include reductive amination, but this route shows lower regioselectivity for the 3-piperidinyl position.
Table 1: Comparison of Synthetic Routes for 3-[(3-Chlorobenzyl)oxy]piperidine Hydrochloride
Method | Reagents | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|
Williamson Ether Synthesis | 3-Hydroxypiperidine, Boc₂O, 3-Cl-BnCl | 74 | >95 | Requires N-protection/deprotection |
Reductive Amination | 3-Oxopiperidine, 3-Cl-benzylamine | 52 | 88 | Low regiocontrol |
One-Pot Alkylation | 3-Hydroxypiperidine, 3-Cl-BnCl, K₂CO₃ | 65 | 92 | Solubility challenges |
Regioselectivity in chlorobenzylation is critical due to the potential formation of ortho-, meta-, or para-substituted isomers. The meta-chloro isomer (3-[(3-chlorobenzyl)oxy]piperidine) exhibits superior synthetic utility for pharmaceutical intermediates compared to ortho- or para-analogs. This preference stems from the meta-substituent’s balanced electronic effects, which enhance downstream coupling efficiency without steric hindrance [4] [9].
Halogen-directed metallation enables precise regiocontrol: 3-chlorobenzyl bromide undergoes lithiation at −78°C using n-butyllithium, followed by boronation to generate pinacol borane intermediates. Suzuki-Miyaura coupling then attaches the borane to 3-iodopiperidine, achieving >98% regioselectivity for the meta-isomer. Conversely, classical SN₂ reactions risk positional isomerism—2-chloro analogs form 15–20% byproducts due to neighboring-group participation [9]. Studies confirm that ortho-chloro substituents impede etherification yields (≤50%) due to steric congestion, while meta-chloro optimizes reactivity (74–82%) [6] [9].
Ether bond formation employs phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 to enhance anion mobility in biphasic systems. TBAB (5 mol%) in toluene/50% NaOH boosts yields to 89% by accelerating alkoxide displacement rates [3] [8]. For hydrochloride salt formation, hydrogen chloride gas bubbled into cold diethyl ether solutions of the free base generates high-purity crystals (>99% by HPLC). Alternatively, HCl-saturated isopropanol enables direct crystallization at −20°C, minimizing hydrolysis byproducts [1] [3].
Recent advances include palladium-catalyzed O-arylation using Pd(OAc)₂/XPhos systems, which reduce reaction temperatures to 40°C while maintaining yields >85%. However, catalyst costs limit industrial adoption. For salt stabilization, anti-solvent crystallization with tert-butyl methyl ether (MTBE) yields monoclinic crystals with improved hygroscopic stability, verified via PXRD [8].
Table 2: Catalytic Systems for Key Synthesis Steps
Reaction Step | Catalyst/System | Conditions | Efficiency Gain | Drawback |
---|---|---|---|---|
Etherification | TBAB (5 mol%) | Toluene/50% NaOH, 70°C | Yield +24% vs. uncatalyzed | Emulsion formation |
HCl Salt Formation | HCl(g) in Et₂O | 0°C, 2 h | Purity 99.2% | Corrosive handling |
O-Arylation | Pd(OAc)₂/XPhos | dioxane, K₃PO₄, 40°C | 85% yield at lower temp | High catalyst cost |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0